molecular formula C19H24N2O B12800742 alpha-Benzyl-4-phenyl-1-piperazineethanol CAS No. 66307-51-5

alpha-Benzyl-4-phenyl-1-piperazineethanol

Katalognummer: B12800742
CAS-Nummer: 66307-51-5
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: WTIYVDBHKOAGAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Benzyl-4-phenyl-1-piperazineethanol: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-4-phenyl-1-piperazineethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow synthesis and solid-phase synthesis techniques may be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Benzyl-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Alpha-Benzyl-4-phenyl-1-piperazineethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: The compound’s piperazine moiety is known for its biological activity, making it a valuable tool in biological research.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of alpha-Benzyl-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • Alpha-Benzyl-4-(o-methoxyphenyl)-1-piperazineethanol
  • Alpha-Benzyl-4-(p-methoxyphenyl)-1-piperazineethanol
  • Alpha-Benzyl-4-(m-methoxyphenyl)-1-piperazineethanol

Comparison: Alpha-Benzyl-4-phenyl-1-piperazineethanol is unique due to its specific substitution pattern on the piperazine ringCompared to its analogs with methoxy substitutions, this compound may exhibit different biological activities and reactivity profiles .

Eigenschaften

CAS-Nummer

66307-51-5

Molekularformel

C19H24N2O

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-phenyl-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H24N2O/c22-19(15-17-7-3-1-4-8-17)16-20-11-13-21(14-12-20)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2

InChI-Schlüssel

WTIYVDBHKOAGAR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC(CC2=CC=CC=C2)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.